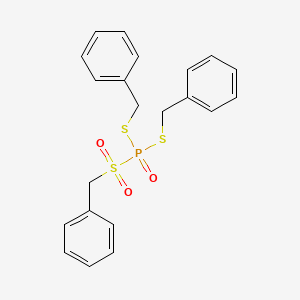
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonodithioic acid group, a phenylmethylsulfonyl group, and two phenylmethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester typically involves the reaction of phosphonodithioic acid derivatives with phenylmethylsulfonyl chloride and phenylmethyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted esters and phosphonodithioic acid derivatives.
Applications De Recherche Scientifique
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O-ethyl-, S,S-bis(1-methylpropyl)ester: Known for its use as an insecticide.
Phosphonodithioic acid, ((phenylmethyl)sulfinyl)-, S,S-bis(phenylmethyl) ester: Similar structure but with a sulfinyl group instead of a sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
141931-25-1 |
|---|---|
Formule moléculaire |
C21H21O3PS3 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
[benzylsulfanyl(benzylsulfonyl)phosphoryl]sulfanylmethylbenzene |
InChI |
InChI=1S/C21H21O3PS3/c22-25(26-16-19-10-4-1-5-11-19,27-17-20-12-6-2-7-13-20)28(23,24)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clé InChI |
UUHYBKIOGLDONV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSP(=O)(SCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
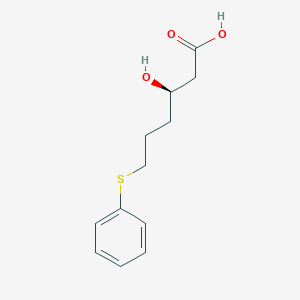
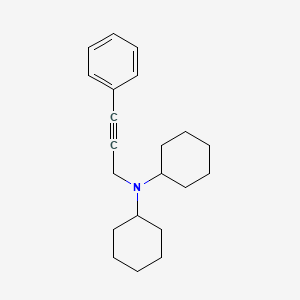
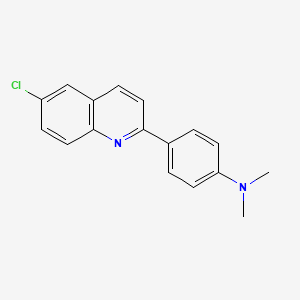

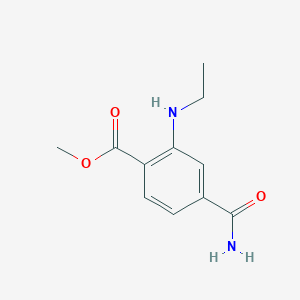

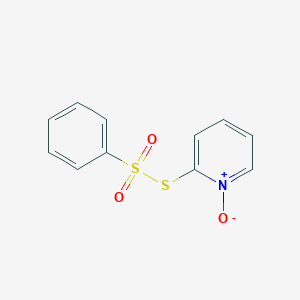
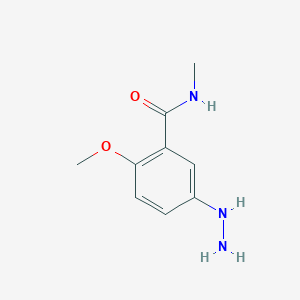
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

